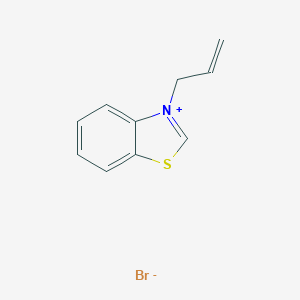
N-Allylbenzothiazolium Bromide
Vue d'ensemble
Description
N-Allylbenzothiazolium Bromide is a chemical compound with the CAS number 16407-55-9 . It has a molecular weight of 256.17 and its IUPAC name is 3-allyl-1,3-benzothiazol-3-ium bromide . It is a useful intermediate for organic synthesis and is known to have antimicrobial properties .
Molecular Structure Analysis
The molecular structure of N-Allylbenzothiazolium Bromide is represented by the linear formula C10H10NS.Br . The InChI code for this compound is 1S/C10H10NS.BrH/c1-2-7-11-8-12-10-6-4-3-5-9 (10)11;/h2-6,8H,1,7H2;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
N-Allylbenzothiazolium Bromide is a solid crystal or powder that is very pale yellow to pale reddish-yellow in color . Unfortunately, no data is available regarding its solubility in water .Applications De Recherche Scientifique
Proteomics Research
N-Allylbenzothiazolium Bromide is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, structures, and dynamics.
Photochemical Bromination
N-Allylbenzothiazolium Bromide can be used in the bromination of conjugated allylic compounds . This process was optimized in a self-made continuous-flow photoreactor based on a commercially available household lamp. The productivity of this continuous step attains 70.5 g/h under the optimal conditions .
Organometal Halide Semiconductors
3-Allylbenzo[d]thiazol-3-ium bromide can be used in the development of organometal halide semiconductors . Transition-metal copper acts as a potential alternative for toxicity lead in exploring hypotoxicity organometal halide semiconductors (OHSs), due to its cost-effectiveness, low toxicity, earth-abundance, and near-infrared absorption .
Biological Activities
Thiazoles, which include N-Allylbenzothiazolium Bromide, have diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on three human tumor cell lines . This suggests that N-Allylbenzothiazolium Bromide could potentially be used in cancer research and treatment.
Chemical Reaction Accelerators
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Therefore, N-Allylbenzothiazolium Bromide could potentially be used as a chemical reaction accelerator.
Safety and Hazards
Mécanisme D'action
N-Allylbenzothiazolium Bromide, also known as 3-Allylbenzo[d]thiazol-3-ium bromide, is a chemical compound with the molecular formula C10H10NS.Br and a molecular weight of 256.16 . This compound is used as an intermediate for organic synthesis and has antimicrobial properties . Here is a general overview based on the information available:
Propriétés
IUPAC Name |
3-prop-2-enyl-1,3-benzothiazol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10NS.BrH/c1-2-7-11-8-12-10-6-4-3-5-9(10)11;/h2-6,8H,1,7H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYXQRPXVJWXBZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CSC2=CC=CC=C21.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936901 | |
| Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylbenzothiazolium Bromide | |
CAS RN |
16407-55-9 | |
| Record name | Benzothiazolium, 3-allyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016407559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights does the research paper provide regarding the impact of substituents on the spectroscopic properties of N-Allylbenzothiazolium Bromide derivatives?
A1: The research paper investigates the UV-Vis and fluorescence spectra of 2-[2-(4-cyclaminophenyl)ethen-1-yl]benzothiazoles and their N-Allylbenzothiazolium Bromide counterparts []. While the paper doesn't directly focus on N-Allylbenzothiazolium Bromide itself, it explores how incorporating this moiety, along with other substituents, influences the photophysical properties of the studied compounds. The study observes that both the solvent polarity and the nature of the substituents on the benzothiazole ring significantly affect the absorption and emission characteristics. This suggests that modifications to the N-Allylbenzothiazolium Bromide structure can be used to fine-tune its optical properties for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




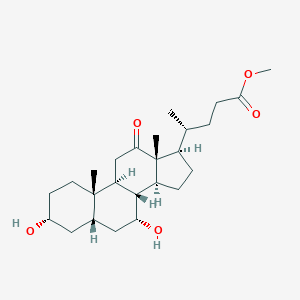

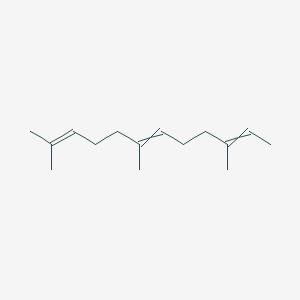

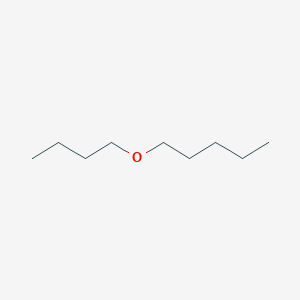


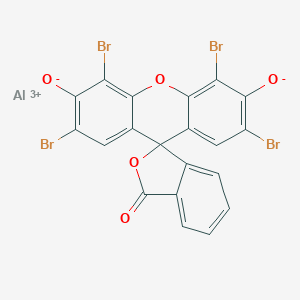


![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)